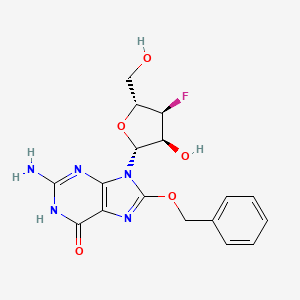

8-Benzyloxy-3'-deoxy-3'-fluoroguanosine

Description

Contextualization of Nucleoside Analogs in Contemporary Biochemical Research

Nucleoside analogs are synthetic compounds designed to mimic natural nucleosides, the fundamental components of RNA and DNA. researchgate.netcolab.ws By virtue of their structural similarity, these analogs can be recognized and processed by cellular enzymes involved in nucleic acid synthesis and metabolism. taylorandfrancis.com However, subtle modifications to their structure can disrupt these processes, leading to a range of biological effects. This principle underpins their extensive use as antiviral and anticancer agents. taylorandfrancis.comnih.gov

In contemporary biochemical research, nucleoside analogs are indispensable tools for elucidating complex biological pathways. escholarship.org They are employed to study the mechanisms of DNA and RNA polymerases, reverse transcriptases, and other enzymes involved in nucleic acid metabolism. taylorandfrancis.com By incorporating modified nucleosides into nucleic acid strands, researchers can investigate enzyme-substrate interactions, probe the structural features of DNA and RNA, and modulate gene expression. escholarship.org Furthermore, the development of nucleoside analogs containing unique chemical features has facilitated the detection and quantification of specific modifications within the transcriptome, a field known as epitranscriptomics. escholarship.org

The versatility of nucleoside analogs extends to their application as chemical probes to study cellular signaling and post-translational modifications. For example, derivatives of guanosine (B1672433) have been developed to investigate protein S-guanylation, a redox-sensitive post-translational modification. nih.gov The ability to introduce specific modifications into biological systems with high precision makes nucleoside analogs powerful tools for dissecting the intricate molecular mechanisms that govern cellular function.

Historical Development and Significance of Guanosine Modifications in Drug Discovery

The history of modifying guanosine, a purine (B94841) nucleoside, for therapeutic purposes dates back several decades. researchgate.net Early research focused on altering the guanine (B1146940) base or the ribose sugar to create compounds that could interfere with viral replication or tumor growth. A landmark achievement in this area was the development of acyclovir (B1169), a guanosine analog that is highly effective against herpes simplex virus infections. taylorandfrancis.com The success of acyclovir spurred further investigation into other guanosine modifications, leading to the discovery of a range of antiviral drugs, including ganciclovir (B1264) and the anti-HIV drug abacavir. taylorandfrancis.comwikipedia.org

The significance of guanosine modifications in drug discovery lies in their ability to selectively target viral or cancerous cells. nih.gov Many of these analogs act as chain terminators during DNA or RNA synthesis. researchgate.net After being phosphorylated to their active triphosphate form, they are incorporated into the growing nucleic acid chain by viral or cellular polymerases. nih.gov However, the modification on the sugar moiety, often the absence of a 3'-hydroxyl group, prevents the addition of the next nucleotide, thereby halting replication. nih.gov

The development of guanosine analogs has been guided by an increasing understanding of the structure and function of viral and cellular enzymes. mdpi.com Medicinal chemists have systematically modified the guanosine scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov These efforts have led to the creation of prodrugs that enhance bioavailability and targeted delivery. The ongoing exploration of novel guanosine modifications continues to be a promising avenue for the development of new therapies against a wide range of diseases.

Rationale for Investigating 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine as a Chemical Probe

The specific chemical structure of this compound suggests its potential as a highly specialized chemical probe. The rationale for its investigation stems from the unique combination of modifications at two key positions of the guanosine molecule:

3'-Deoxy-3'-fluoro Modification: The replacement of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom is a critical modification. nih.gov The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links nucleotides together in a growing DNA or RNA chain. Its absence, or replacement with a group that cannot participate in this reaction, leads to chain termination. nih.gov The presence of the electronegative fluorine atom at this position can also influence the conformation of the sugar ring and its interaction with polymerases.

8-Benzyloxy Substitution: The addition of a benzyloxy group at the 8-position of the guanine base introduces a bulky, hydrophobic substituent. This modification can have several effects. It can alter the electronic properties of the purine ring system and influence its hydrogen bonding capabilities. Furthermore, the benzyloxy group can be involved in specific interactions within the active site of an enzyme, potentially leading to increased binding affinity or selectivity. The synthesis of compounds with benzyloxy groups has been explored for their potential biological activities. nih.govmdpi.com

The combination of these two modifications in this compound creates a molecule with the potential to act as a selective inhibitor of specific polymerases or other guanosine-binding proteins. Its investigation as a chemical probe is aimed at understanding the structure-activity relationships of these enzymes and potentially identifying new targets for drug development.

Overview of Current Challenges and Opportunities in Nucleoside Analog Research

Despite the significant successes in the field, nucleoside analog research faces several ongoing challenges. One of the primary hurdles is the development of drug resistance. researchgate.netwikipedia.org Viruses and cancer cells can evolve mechanisms to evade the effects of these drugs, often through mutations in the target enzymes that reduce the analog's ability to be incorporated or by enhancing its removal. wikipedia.org Overcoming resistance requires the continuous development of new analogs with different mechanisms of action or the use of combination therapies.

Another challenge lies in the potential for off-target effects and toxicity. nih.gov Because nucleoside analogs can interact with a variety of cellular enzymes, they can sometimes interfere with normal cellular processes, leading to adverse effects. taylorandfrancis.com Achieving a high degree of selectivity for the target enzyme over host cellular polymerases is a key goal in the design of new nucleoside drugs. mdpi.com Furthermore, the delivery of nucleoside analogs to their site of action can be hampered by poor bioavailability and rapid metabolism. nih.gov

Despite these challenges, there are numerous opportunities for advancement in the field. The advent of new technologies, such as high-throughput screening and computational modeling, is accelerating the discovery and optimization of novel nucleoside analogs. mdpi.com A deeper understanding of the three-dimensional structures of target enzymes is enabling more rational drug design. Moreover, the exploration of novel modifications and prodrug strategies holds promise for improving the efficacy, selectivity, and pharmacokinetic profiles of nucleoside-based therapies. mdpi.com The expanding field of epitranscriptomics also presents new opportunities for the use of nucleoside analogs as tools to study and modulate RNA modifications. escholarship.org

Scope and Specific Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is focused on characterizing its chemical and biological properties to evaluate its potential as a selective biochemical tool. The specific objectives of this research are multifaceted and include:

Chemical Synthesis and Characterization: The primary objective is to develop an efficient and scalable synthetic route for this compound. This involves optimizing reaction conditions and purification methods to obtain the compound in high purity. Detailed structural characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography is essential to confirm its identity and stereochemistry.

Biochemical Evaluation: A key objective is to assess the inhibitory activity of the compound against a panel of relevant enzymes, particularly viral and human DNA and RNA polymerases. This involves determining key kinetic parameters to understand its mechanism of inhibition. Comparative studies with other known nucleoside analogs will help to establish its potency and selectivity profile.

Cell-Based Assays: Investigating the effects of this compound in cellular systems is crucial to understanding its biological activity. This includes evaluating its antiviral or anticancer activity in relevant cell culture models. These studies will provide insights into its ability to penetrate cell membranes and be converted to its active triphosphate form.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships is a fundamental objective. This involves synthesizing and testing related analogs with modifications to the benzyloxy group or other parts of the molecule. The data generated from these studies will be used to build a comprehensive understanding of how specific structural features contribute to the compound's biological activity and to guide the design of more potent and selective derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18FN5O5 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |

InChI Key |

SHIMOFPIGKCDPN-NDLNZWKESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 8 Benzyloxy 3 Deoxy 3 Fluoroguanosine

Advanced Synthetic Routes to 3'-Deoxy-3'-fluoronucleosides

The introduction of a fluorine atom into the sugar ring of a nucleoside can profoundly alter its biological properties. Specifically, 3'-deoxy-3'-fluoronucleosides are of significant interest as potential therapeutic agents. Their synthesis, however, is a non-trivial task that demands precise control over regioselectivity and stereochemistry.

Regioselective Fluorination Techniques at the 3'-Position (e.g., DAST-mediated methods)

Achieving regioselective fluorination at the 3'-position of a ribonucleoside requires the targeted replacement of the 3'-hydroxyl group. One of the most versatile and widely used reagents for this transformation is Diethylaminosulfur Trifluoride (DAST) and its analogues. masterorganicchemistry.com

DAST facilitates the deoxofluorination of alcohols through a nucleophilic substitution mechanism. The reaction is typically performed on a protected nucleoside where the 5'- and 2'-hydroxyl groups are masked to ensure that only the 3'-hydroxyl is available for reaction. The mechanism proceeds via an SN2 pathway, which results in the inversion of stereochemistry at the C3' center. For a standard ribonucleoside with a ribo configuration (hydroxyl groups at 2' and 3' are cis), fluorination of the 3'-OH with DAST leads to a 3'-fluoro substituent in the xylo configuration (trans to the 2'-hydroxyl group).

A typical reaction sequence involves:

Protection of the 2'- and 5'-hydroxyl groups of a guanosine (B1672433) derivative, often with silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl).

Reaction of the protected nucleoside with DAST in an inert, anhydrous solvent (e.g., dichloromethane (B109758) or toluene) at low temperatures to control reactivity.

The reaction selectively converts the 3'-OH group to a 3'-F group with inversion of configuration.

| Reagent | Substrate | Typical Conditions | Outcome |

| DAST (Et₂NSF₃) | Protected Ribonucleoside (3'-OH free) | Anhydrous CH₂Cl₂ or Toluene (B28343), -78 °C to RT | 3'-Fluoro derivative with inverted stereochemistry (SN2) |

| Deoxo-Fluor® | Protected Ribonucleoside (3'-OH free) | Anhydrous CH₂Cl₂ or THF, -78 °C to RT | Similar to DAST, often with improved safety and stability |

| XtalFluor-E® | Protected Ribonucleoside (3'-OH free) | Anhydrous CH₂Cl₂, RT | Crystalline reagent, often providing higher yields and fewer byproducts |

This table summarizes common deoxofluorinating reagents used for the conversion of hydroxyl groups to fluorine.

Stereochemical Control in 3'-Fluoronucleoside Synthesis

The biological activity of nucleoside analogues is highly dependent on their stereochemistry. Therefore, controlling the configuration at the 3'-position during fluorination is critical. Two primary strategies are employed:

Convergent Synthesis (Glycosylation Approach): This is often the preferred method for ensuring stereochemical purity. organic-chemistry.orgworktribe.com It involves the synthesis of a sugar molecule, a "synthon," that already contains the fluorine atom at the desired position and with the correct stereochemistry. This pre-fluorinated sugar is then coupled with a suitably protected guanine (B1146940) base in a glycosylation reaction. This approach allows for rigorous purification and characterization of the fluorinated sugar intermediate, ensuring the final nucleoside has the correct stereochemical configuration. For instance, 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranose can be synthesized and then coupled with silylated guanine derivatives in the presence of a Lewis acid catalyst. organic-chemistry.orgworktribe.com

Divergent Synthesis (Direct Fluorination): This strategy involves the direct fluorination of a pre-formed, stereochemically defined nucleoside, as described in the DAST-mediated method above. mdpi.com While synthetically more direct, stereochemical control is entirely dependent on the mechanism of the fluorination reaction. For reagents like DAST that operate via an SN2 mechanism, the outcome is a predictable inversion of configuration. This means that to obtain a 3'-fluoro-guanosine with a ribo configuration (3'-F cis to the 2'-OH), one must start with a guanosine analogue possessing an arabino configuration at the 3'-position (3'-OH trans to the 2'-OH).

Comparison of Chemical and Enzymatic Synthetic Approaches to Modified Nucleosides

Both chemical and enzymatic methods are employed for the synthesis of modified nucleosides, each with a distinct set of advantages and limitations. tandfonline.comnih.govorganic-chemistry.org

Chemical Synthesis has been the traditional and most versatile approach.

Advantages:

Applicable to a vast range of modifications on both the sugar and base moieties.

Well-established protocols and a wide variety of available reagents.

Not limited by substrate specificity.

Disadvantages:

Frequently employs harsh reaction conditions (strong acids/bases, extreme temperatures) and toxic reagents.

Can suffer from poor regio- and stereoselectivity, leading to isomeric mixtures that are difficult to separate.

Enzymatic Synthesis has emerged as a powerful alternative, mimicking natural biosynthetic pathways. mdpi.com

Advantages:

Exhibits exceptional regio- and stereoselectivity, often yielding a single isomer and eliminating the need for complex purification.

Reactions are performed under mild, aqueous conditions (neutral pH, room temperature), which is environmentally friendly and compatible with sensitive functional groups.

Reduces or eliminates the need for protecting groups, leading to shorter, more efficient synthetic routes. tandfonline.com

Disadvantages:

Limited by the substrate specificity of the enzymes (e.g., nucleoside phosphorylases, kinases), which may not accept highly modified nucleosides.

Enzyme availability, stability, and cost can be prohibitive for large-scale synthesis.

Scalability can be a challenge compared to established chemical processes.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Selectivity | Often low; requires protecting groups | High regio- and stereoselectivity |

| Reaction Conditions | Often harsh (extremes of pH, temp.) | Mild (aqueous, neutral pH, RT) |

| Protecting Groups | Almost always required | Often not required |

| Substrate Scope | Very broad | Limited by enzyme specificity |

| Environmental Impact | Higher (organic solvents, toxic reagents) | Lower ("Green Chemistry") |

| Scalability | Well-established for large scale | Can be challenging |

This table provides a comparative overview of chemical and enzymatic synthesis strategies for modified nucleosides.

Selective Benzyloxylation at the 8-Position of Guanosine Scaffolds

Functionalization of the C8-position of the guanine purine (B94841) ring is a key strategy for creating diverse nucleoside analogues. The introduction of a benzyloxy group at this position is challenging due to the electron-rich nature of the purine ring and the presence of multiple other reactive sites. A successful strategy invariably involves meticulous protection of other functional groups followed by a regioselective C8-functionalization reaction. A common and effective route proceeds via an 8-bromo-guanosine intermediate.

Protecting Group Strategies for Guanosine Base and Sugar Moieties

To direct a reaction to the C8-position of guanosine, all other nucleophilic sites must be temporarily masked. This requires an orthogonal protecting group strategy, where each group can be removed without affecting the others. nih.gov

Sugar Moieties (2'-OH and 5'-OH): The hydroxyl groups on the sugar are typically protected as silyl ethers due to their ease of installation and removal under mild conditions. Common choices include TBDMS (tert-butyldimethylsilyl) or the bulkier TIPDS (tetraisopropyldisiloxane-1,3-diyl), which can simultaneously protect the 3'- and 5'-hydroxyls.

Guanine Base: The guanine base has two primary sites requiring protection:

N2-Exocyclic Amine: This is the most nucleophilic site on the base and is commonly protected as an amide, such as with an isobutyryl (iBu) or acetyl (Ac) group. Alternatively, a dimethylformamidine (dmf) group can be used, which is labile under milder basic conditions.

O6-Lactam: The O6-oxygen can be reactive towards electrophiles. While sometimes left unprotected, it can be masked with groups like the diphenylcarbamoyl (DPC) or converted to a 6-chloro derivative, which also serves to activate the purine ring for other substitutions.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| 2', 5' -Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) source (e.g., TBAF) |

| 3', 5' -Hydroxyls | Tetraisopropyldisiloxane-1,3-diyl | TIPDS | Fluoride source (e.g., TBAF) |

| N2-Amine | Isobutyryl | iBu | Aqueous Ammonia (B1221849) (NH₄OH) |

| N2-Amine | N,N-Dimethylformamidine | dmf | Mild aqueous base |

| O6-Lactam | Diphenylcarbamoyl | DPC | Aqueous Ammonia (NH₄OH) |

This table lists common protecting groups used in guanosine chemistry.

Optimization of Reaction Conditions for 8-Benzyloxylation

With a fully protected 3'-deoxy-3'-fluoroguanosine (B39910) derivative in hand, the introduction of the 8-benzyloxy group can proceed. A robust two-step sequence is typically employed:

Step 1: Regioselective Bromination at the C8-Position The protected guanosine derivative is subjected to electrophilic bromination.

Reagents: N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent.

Solvent: Aprotic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), or Dimethylformamide (DMF) are common.

Conditions: The reaction is typically run at room temperature. The C8-proton is the most acidic on the purine ring, facilitating this regioselective substitution.

Step 2: Introduction of the Benzyloxy Moiety The resulting 8-bromo intermediate is a versatile precursor for introducing the benzyloxy group, primarily via palladium-catalyzed cross-coupling.

Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification): This is a powerful method for forming aryl ether bonds. mit.edu

Reaction Components: The 8-bromo-guanosine derivative is reacted with benzyl (B1604629) alcohol.

Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized phosphine (B1218219) ligand. Bulky, electron-rich biaryl phosphine ligands are often required for efficient C-O bond formation.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the alcohol and facilitate the catalytic cycle.

Solvent and Temperature: Anhydrous, inert solvents like toluene or dioxane are used, with temperatures typically ranging from 80-110 °C.

| Parameter | Condition | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Source of active Pd(0) catalyst |

| Ligand | Biaryl monophosphine ligands (e.g., RockPhos, SPhos) (2-10 mol%) | Stabilizes Pd and facilitates reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.) | Deprotonates benzyl alcohol |

| Solvent | Toluene, Dioxane (anhydrous) | Reaction medium |

| Temperature | 80 - 110 °C | To overcome activation energy for C-O bond formation |

This table outlines optimized conditions for a typical Palladium-catalyzed C-O cross-coupling reaction to form the 8-benzyloxy ether.

Following this coupling reaction, a final global deprotection step using appropriate reagents (e.g., TBAF for silyl ethers followed by aqueous ammonia for base-labile groups) would yield the target compound, 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. Each approach offers distinct advantages in terms of efficiency and the potential for analog synthesis.

A convergent synthesis would involve the separate synthesis of a modified purine base and a modified sugar moiety, which are then coupled in a later step. A plausible convergent route could begin with the preparation of 8-benzyloxyguanine. This can be achieved by first protecting the exocyclic amine and hydroxyl groups of guanine, followed by bromination at the C8 position. The resulting 8-bromoguanine (B1384121) derivative can then undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a suitable base to yield the 8-benzyloxyguanine derivative. Concurrently, a 3-deoxy-3-fluororibose derivative would be synthesized. A key step in this synthesis is the stereoselective introduction of the fluorine atom at the 3' position, which can be accomplished using various fluorinating agents. The protected 3-deoxy-3-fluororibose is then activated, for example, as a glycosyl halide or triflate, and coupled with the silylated 8-benzyloxyguanine derivative under Vorbrüggen conditions to form the desired N-glycosidic bond. Final deprotection steps would then yield this compound.

A divergent synthesis , on the other hand, would start from a common intermediate, such as a protected guanosine derivative, and introduce the desired modifications in a stepwise manner. A potential divergent pathway could commence with the synthesis of 3'-deoxy-3'-fluoroguanosine. This can be achieved from a suitably protected guanosine by first creating a 2',3'-epoxide or a derivative with a good leaving group at the 3' position, followed by a nucleophilic ring-opening or substitution with a fluoride source. Once the 3'-deoxy-3'-fluoro modification is in place, the C8 position of the purine ring can be functionalized. This typically involves an initial bromination or iodination at the C8 position, followed by a palladium-catalyzed cross-coupling reaction or a nucleophilic substitution to introduce the benzyloxy group. Protecting groups on the sugar and the purine base would be crucial throughout this process to ensure regioselectivity and would be removed in the final step to afford the target compound.

Preparation of Structurally Related Analogs for Comprehensive Structure-Activity Relationship (SAR) Studies

To elucidate the structure-activity relationships of this compound, a series of analogs with systematic modifications in different parts of the molecule would need to be synthesized.

Modifications within the Benzyloxy Moiety

The benzyloxy group at the C8 position offers a prime site for modification to probe its influence on biological activity. Analogs can be prepared by introducing various substituents on the phenyl ring of the benzyl group. These substituents can modulate the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity of the molecule. For example, analogs with methoxy, nitro, or halogen substituents at the para-, meta-, or ortho-positions of the phenyl ring can be synthesized. The general synthetic approach would involve the reaction of the 8-bromo-3'-deoxy-3'-fluoroguanosine (B13913370) intermediate with the corresponding substituted benzyl alcohols.

Table 1: Illustrative Examples of Analogs with Benzyloxy Moiety Modifications

| Analog | Substituent on Phenyl Ring | Rationale for Modification |

| 1 | 4-Methoxy | Electron-donating group, may enhance binding through electronic effects. |

| 2 | 4-Nitro | Electron-withdrawing group, alters electronic distribution. |

| 3 | 4-Fluoro | Introduces a halogen bond donor/acceptor, alters lipophilicity. |

| 4 | 3,5-Dichloro | Increases steric bulk and lipophilicity. |

Variations in the Sugar Moiety's Fluorination Pattern or Deoxygenation

The fluorine atom at the 3' position is a critical modification. To understand its specific contribution to the activity profile, analogs with different fluorination patterns or deoxygenation at other positions of the sugar ring can be synthesized. For instance, analogs with fluorine at the 2' position (in either the ribo or arabino configuration) or a 2',3'-dideoxy-2',3'-difluoro analog could be prepared. Additionally, a 2'-deoxy analog of the parent compound would be a valuable comparator. The synthesis of these analogs would require the preparation of appropriately modified sugar synthons for use in a convergent synthesis.

Table 2: Illustrative Examples of Analogs with Sugar Moiety Variations

| Analog | Sugar Modification | Rationale for Modification |

| 5 | 2'-Deoxy-2'-fluoro (arabino) | Investigates the impact of stereochemistry at the 2' position. |

| 6 | 2'-Deoxy | Removes the 2'-hydroxyl group, affecting sugar pucker and binding. |

| 7 | 3'-Deoxy | Removes the 3'-fluoro group to assess its specific contribution. |

Purine Base Modifications and Isosteric Replacements

Modifications to the guanine base itself can provide insights into the hydrogen bonding and stacking interactions that are crucial for biological activity. Analogs could include those with modifications at the N1 or N7 positions, or isosteric replacements of the purine ring system. For example, replacing the guanine base with other purines like adenine (B156593) or 2,6-diaminopurine, or even with a pyrimidine (B1678525) or an azapurine ring system, could reveal the importance of the specific purine structure. The synthesis of these analogs would necessitate starting with the appropriately modified heterocyclic base in a convergent synthetic approach.

Table 3: Illustrative Examples of Analogs with Purine Base Modifications

| Analog | Purine Base Modification | Rationale for Modification |

| 8 | 8-Benzyloxy-adenosine analog | Alters the hydrogen bonding pattern at the C6 position. |

| 9 | 7-Deazaguanine analog | Removes the N7 nitrogen, impacting potential hydrogen bonding. |

| 10 | 8-Benzyloxy-2,6-diaminopurine analog | Introduces an additional amino group for potential new interactions. |

Molecular Structure, Conformation, and Dynamics of 8 Benzyloxy 3 Deoxy 3 Fluoroguanosine

Spectroscopic Characterization for Detailed Structural Elucidation

The precise determination of the molecular structure of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine relies on a combination of powerful analytical techniques. These methods provide unambiguous evidence for its elemental composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of nucleoside analogs in solution. Through the analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise stereochemistry and preferred conformation of the sugar moiety and the orientation of the nucleobase can be determined.

For 3'-deoxy-3'-fluoroguanosine (B39910) analogs, the coupling constants between the fluorine atom and adjacent protons (H2', H3', and H4') are particularly informative. For instance, in a related 3'-deoxy-3'-fluoro-ribo nucleoside, a large coupling between H1' and H2' (³J(1',2') ≈ 7.5 Hz) and the absence of a significant ³J(3',4') coupling confirms a C2'-endo (South) conformation of the sugar ring. nih.gov Conversely, the absence of a detectable ³J(1',2') coupling is consistent with a C3'-endo (North) conformation. nih.govacs.org The magnitude of these coupling constants allows for the calculation of the pseudorotational phase angle and the percentage of North and South conformers, providing a detailed picture of the conformational equilibrium in solution.

| Interaction | Typical Coupling Constant (Hz) for C2'-endo (South) | Typical Coupling Constant (Hz) for C3'-endo (North) |

| ³J(H1'-H2') | ~5.0 - 7.5 | ~0 - 2.0 |

| ³J(H2'-F3') | Varies with dihedral angle | Varies with dihedral angle |

| ³J(F3'-H4') | Varies with dihedral angle | Varies with dihedral angle |

This table presents typical proton-proton coupling constant ranges for determining sugar pucker conformation in fluorinated nucleosides.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds. This technique is crucial for verifying the successful synthesis and purity of the target molecule.

X-ray Crystallography of Related Analogs for Solid-State Conformation

Conformational Analysis of the Nucleoside Moiety

Sugar Pucker Conformation (North/South) and its Influence by 3'-Fluorine

The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). The introduction of a highly electronegative fluorine atom at the 3'-position significantly influences this equilibrium. sci-hub.boxnih.gov The preference for a particular pucker is governed by stereoelectronic effects, including hyperconjugative interactions between the C-F bond and adjacent orbitals. rsc.org

For 3'-fluororibose systems, a South-type (C2'-endo) conformation is often predominant. rsc.org This preference can be attributed to a stabilizing hyperconjugative interaction between the 2'-C–H bond, which can align antiperiplanar to the 3'-C–F bond. rsc.org Conversely, in 3'-fluoro-xylofuranosyl nucleosides, a strong preference for the North (C3'-endo) conformation is observed. nih.govacs.org Therefore, the stereochemistry of the fluorine substitution is a key determinant of the sugar conformation in this compound.

| Sugar Pucker | Pseudorotational Phase Angle (P) | Description |

| C3'-endo (North) | 0° - 36° | The C3' atom is displaced on the same side as the C5' atom relative to the plane defined by C1', C2', C4', and the ring oxygen. |

| C2'-endo (South) | 144° - 180° | The C2' atom is displaced on the same side as the C5' atom relative to the plane defined by C1', C3', C4', and the ring oxygen. |

Glycosidic Bond Conformation (syn/anti)

The rotation around the N-glycosidic bond (N9-C1') determines the relative orientation of the guanine (B1146940) base with respect to the sugar moiety. Two major conformations are possible: anti, where the smaller six-membered ring of the purine (B94841) is positioned away from the sugar, and syn, where it is positioned above the sugar ring.

For most unsubstituted purine nucleosides, the anti conformation is favored. However, the presence of a bulky substituent at the C8 position, such as the benzyloxy group in this compound, creates steric hindrance that typically forces the nucleoside into the syn conformation. nih.gov This conformational restriction is a well-established principle for 8-substituted purine nucleosides and has significant implications for their interaction with enzymes and receptors. researchgate.netnih.govresearchgate.net

| Conformation | Torsion Angle (χ) | Description |

| anti | ~180° | The C8 atom of the purine base is positioned away from the sugar ring. |

| syn | ~0° | The C8 atom of the purine base is positioned over the sugar ring. |

Rotational Isomerism of the 8-Benzyloxy Substituent

The rotation around the C8-O bond of the benzyloxy group, as well as the rotation around the O-CH₂ bond to the phenyl ring, gives rise to various rotational isomers (rotamers). The stability of these rotamers is governed by a delicate balance of steric hindrance and electronic interactions between the benzyloxy group and the purine core.

Furthermore, the glycosidic bond (N9-C1') in purine nucleosides can adopt two primary conformations: syn and anti. nih.gov In the syn conformation, the bulky part of the base is positioned over the sugar ring, while in the anti conformation, it is directed away from it. For many 8-substituted purine nucleosides, the steric bulk of the substituent at the 8-position can create a preference for the syn conformation. nih.govmdpi.com In the case of an 8-benzyloxy group, this steric influence is expected to be significant, likely favoring a syn orientation of the guanine base.

Table 1: Predicted Torsional Angles and Conformational Preferences

| Torsional Angle | Description | Predicted Stable Conformation(s) | Influencing Factors |

| χ (O4'-C1'-N9-C4) | Glycosidic bond | syn | Steric hindrance from the 8-benzyloxy group. |

| - | C8-O-CH₂-Ph | Varies (multiple minima) | Steric interactions with the purine and sugar moieties. |

It is important to note that the specific preferred rotamers of the benzyloxy group would require detailed computational energy mapping, as multiple low-energy conformations are likely accessible.

Intramolecular Interactions and Conformational Stability

The conformational stability of this compound is dictated by a network of intramolecular interactions. The presence of a fluorine atom at the 3'-position of the deoxyribose ring is a critical feature. Fluorine, being highly electronegative, can significantly alter the electronic distribution and conformational preferences of the sugar moiety.

Intramolecular hydrogen bonds can also play a crucial role in stabilizing specific conformations. While a conventional hydrogen bond involving the 3'-hydroxyl group is absent in this molecule (due to the 3'-deoxy-3'-fluoro modification), other potential interactions exist. For instance, a weak hydrogen bond could form between the N3 of the purine ring and the 5'-hydroxyl group. The fluorine atom itself is generally a poor hydrogen bond acceptor, but its influence on the local electronic environment can modulate other interactions. nih.gov

Table 2: Potential Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Impact on Stability |

| Hydrogen Bond | 5'-OH | N3 of Guanine | Stabilization of a specific sugar pucker and glycosidic torsion angle. |

| Steric Repulsion | 8-benzyloxy group | Deoxyribose ring | Favors the syn conformation around the glycosidic bond. |

| Dipole-Dipole | C3'-F bond | Other polar groups | Influences sugar pucker and overall molecular dipole moment. |

Theoretical and Computational Approaches to Molecular Structure

Given the scarcity of experimental data, theoretical and computational methods are indispensable for elucidating the molecular structure and dynamics of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. nih.govscitepress.org

These calculations can help in understanding the reactivity of different sites within the molecule and the nature of intramolecular interactions. For example, by mapping the electrostatic potential, regions of positive and negative charge can be identified, indicating potential sites for electrophilic and nucleophilic attack, as well as the strength of potential hydrogen bonding interactions. mdpi.com The HOMO-LUMO energy gap, also obtainable from DFT, is a key descriptor of chemical reactivity and electronic excitation properties. nih.gov

Table 3: Predicted Electronic Properties from Analogous DFT Studies

| Property | Predicted Characteristic | Significance |

| HOMO-LUMO Gap | Relatively low for a nucleoside analog | Indicates potential for charge transfer interactions and higher reactivity. |

| Molecular Dipole Moment | Significant, influenced by fluoro and benzyloxy groups | Affects solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around N3, O6, and the benzyloxy oxygen | Indicates likely sites for hydrogen bond donation and metal coordination. |

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. acs.org By simulating the motions of atoms over time, MD can provide a detailed picture of the conformational landscape of this compound in a solution environment, which mimics physiological conditions. nih.gov

MD simulations can be used to explore the equilibrium between different conformations, such as the syn and anti forms of the glycosidic bond and various sugar pucker states. nih.gov These simulations can also reveal the dynamics of the flexible benzyloxy group and its preferred orientations. By analyzing the simulation trajectories, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion. acs.org This provides a dynamic view of the molecule that complements the static picture from DFT calculations.

Biochemical Interactions and Enzymatic Recognition of 8 Benzyloxy 3 Deoxy 3 Fluoroguanosine

Interactions with Nucleoside Kinases and Phosphorylases

The initiation of the biological activity of many nucleoside analogs relies on their phosphorylation by cellular kinases. This multi-step process converts the nucleoside into its mono-, di-, and triphosphate forms. The efficiency of these phosphorylation steps is highly dependent on the substrate specificity of the involved enzymes.

Substrate Specificity and Recognition by Guanosine (B1672433) Kinases and other Cellular Nucleoside Kinases

The presence of a large, hydrophobic benzyloxy group at the 8-position of the guanine (B1146940) base is expected to significantly influence the recognition of 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine by nucleoside kinases. Generally, modifications at the 8-position of purines can alter the preferred conformation around the N-glycosidic bond, favoring the syn conformation over the more common anti conformation seen in standard Watson-Crick base pairing. nih.gov This conformational shift can impact how the molecule fits into the active site of an enzyme.

Studies on various 8-substituted guanosine analogs have shown that the size and nature of the substituent are critical for enzyme recognition. For instance, with purine (B94841) nucleoside phosphorylase, analogs with substituents larger than an amino group at the C-8 position tend to be poor substrates. nih.gov Given that a benzyloxy group is considerably bulkier, it is likely to cause steric hindrance within the active site of guanosine kinases and other nucleoside kinases, potentially making it a poor substrate for the initial phosphorylation step.

Analysis of Phosphorylation Efficiency to Monophosphate, Diphosphate (B83284), and Triphosphate Forms

For a nucleoside analog to exert its full biological effect, it must typically be converted to its triphosphate form. This sequential phosphorylation is carried out by nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. The efficiency of each step is crucial.

Inhibition or Allosteric Modulation of Enzyme Activity by the Compound

Even if a nucleoside analog is not an efficient substrate for an enzyme, it can still act as a competitive or allosteric inhibitor. For example, the guanosine analog 8-aminoguanosine (B66056) has been shown to be an effective inhibitor of purine nucleoside phosphorylase. nih.gov It is plausible that this compound could bind to the active site of a nucleoside kinase or phosphorylase without being processed, thereby blocking the binding of the natural substrate. The bulky benzyloxy group could potentially interact with hydrophobic pockets within or near the active site, possibly leading to inhibitory activity. However, without specific experimental data, the inhibitory potential and the mechanism of such inhibition remain speculative.

Recognition and Processing by Nucleic Acid Polymerases (DNA and RNA Polymerases)

Once in its triphosphate form, a nucleoside analog can interfere with the synthesis of DNA or RNA by acting as a substrate for nucleic acid polymerases. The incorporation of such an analog can lead to various consequences, most notably the termination of the growing nucleic acid chain.

Potential as a Substrate for Viral Polymerases (e.g., Reverse Transcriptases, RNA-dependent RNA Polymerases)

Nucleoside analogs are a cornerstone of antiviral therapy, often targeting viral polymerases which may have a higher tolerance for modified substrates compared to their human counterparts. nih.gov The triphosphate of the parent compound, 3'-deoxy-3'-fluoroguanosine (B39910), has been shown to act as a chain terminator for some viral RNA-dependent RNA polymerases.

The addition of the 8-benzyloxy group would again introduce a significant steric challenge for the polymerase. The active site of a polymerase must accommodate the incoming nucleotide triphosphate, and a bulky substituent on the base could clash with amino acid residues, preventing proper alignment for catalysis. However, some viral polymerases have more open active sites, which might tolerate such modifications. If incorporated, the bulky group would reside in the major groove of a DNA or RNA duplex, potentially disrupting the normal structure and interactions with other proteins.

Mechanisms of Chain Termination or Premature Dissociation upon Incorporation

The primary mechanism by which this compound triphosphate, if incorporated, would likely disrupt nucleic acid synthesis is through chain termination. The 3'-fluoro group, while not an absolute terminator like a 3'-hydrogen or 3'-azido group, can significantly hinder the formation of the subsequent phosphodiester bond. nih.gov This can lead to what is known as "delayed chain termination," where the polymerase may add one or more additional nucleotides before synthesis is fully halted. nih.gov

The mechanism of termination by 3'-fluoro-nucleosides is thought to involve a combination of electronic effects from the highly electronegative fluorine atom and subtle conformational changes in the sugar ring that disrupt the geometry required for the next nucleotide to be added. nih.gov The presence of the 3'-hydroxyl group is crucial for the nucleophilic attack that forms the phosphodiester bond, and while a 3'-fluoro group does not entirely eliminate this possibility in the same way a 3'-deoxy modification does, it significantly disfavors the reaction. mdpi.com

Furthermore, the incorporation of a nucleotide with a bulky 8-substituent could lead to premature dissociation of the polymerase from the nucleic acid template due to the distorted structure of the newly synthesized strand. nih.gov

Data Tables

Table 1: Predicted Interactions of this compound with Cellular Enzymes

| Enzyme Class | Predicted Interaction | Rationale |

| Nucleoside Kinases | Poor substrate | Steric hindrance from the bulky 8-benzyloxy group is likely to impede binding to the active site. |

| Purine Nucleoside Phosphorylases | Potential inhibitor | The compound may bind to the active site but not be efficiently processed, leading to competitive inhibition. |

| Nucleic Acid Polymerases | Poor substrate for triphosphate form | The 8-benzyloxy group would likely cause steric clashes within the polymerase active site. |

| Viral Polymerases | Potentially better substrate than host polymerases | Viral polymerases can have more promiscuous active sites, but significant steric hindrance is still expected. |

Table 2: Potential Effects of Modifications on Biochemical Interactions

| Modification | Predicted Effect | Mechanism |

| 8-Benzyloxy group | Reduced enzyme recognition | Steric hindrance and altered N-glycosidic bond conformation (syn preference). |

| 3'-deoxy-3'-fluoro group | Chain termination (if incorporated) | Electronic effects and conformational changes in the sugar moiety hinder subsequent phosphodiester bond formation. |

Fidelity of Incorporation into Nascent Nucleic Acid Strands in vitro

Direct studies detailing the fidelity of incorporation of this compound into nascent nucleic acid strands by DNA or RNA polymerases are not extensively documented in publicly available research. The fidelity of polymerases is a critical factor, describing the accuracy of nucleotide insertion during the synthesis of mRNA or DNA. For modified nucleotides, this fidelity can be altered, and understanding these changes is crucial for therapeutic applications. The 3'-fluoro modification, in particular, is often used to terminate chain elongation, a mechanism of action for many antiviral and anticancer nucleoside analogs. However, without specific enzymatic assays, the precise error rate and substrate efficiency for this compound remain to be determined.

Binding Affinities and Interactions with Nucleic Acid Structures

The introduction of an 8-benzyloxy group at the 8-position of guanosine significantly impacts the stability of nucleic acid duplexes. This bulky substituent forces the N-glycosidic bond of the nucleoside into a syn conformation, which is contrary to the anti conformation required for standard Watson-Crick base pairing within a typical A-form RNA or B-form DNA helix. nih.gov

This conformational constraint imposes a significant energetic cost during hybridization. Research on the analog 8-benzyloxyguanosine (bxG) incorporated into RNA oligonucleotides demonstrates a substantial destabilization of RNA duplexes. nih.govplos.org The presence of a single bxG modification can lower the melting temperature (TM) of an RNA duplex by as much as 16°C compared to its unmodified counterpart. plos.org This destabilization is more pronounced than that caused by the smaller 8-methoxyguanosine (B1660016) modification. plos.org

Table 1: Impact of 8-Benzyloxyguanosine (bxG) on RNA Duplex Melting Temperature (TM)

| Duplex Sequence (Modification Site Underlined) | Complementary Base | TM of Unmodified Duplex (°C) | TM of bxG-Modified Duplex (°C) | Change in TM (ΔTM) (°C) |

|---|---|---|---|---|

| 5'-GCAGGCUGC-3' | C | 55.4 | 39.4 | -16.0 |

| 5'-GCAGGCUGC-3' | A | 39.1 | 43.1 | +4.0 (relative to bxG-C) |

Data derived from studies on 8-benzyloxyguanosine. plos.org

Specific studies on the interaction of this compound with RNA aptamers or catalytic RNAs (ribozymes) are not currently available. However, it is known that modifications at the 8-position of guanosine can serve as valuable tools for probing and modulating the function of such RNA motifs. nih.gov Analogs that enforce a syn conformation, like 8-bromoguanosine, have been used to elucidate the catalytic relevance of specific guanosine residues within ribozymes. psu.edu Given that 8-benzyloxyguanosine also strongly favors the syn conformation, it is hypothesized that it could be a useful modification for enhancing ribozyme activity or improving the properties of G-quadruplex-based aptamers. nih.gov

Influence on Purine Metabolism Pathways at the Enzymatic Level

There is no available research documenting the direct effects of this compound on the enzymes of the de novo purine synthesis pathway. This pathway involves a series of enzymes, including amidophosphoribosyltransferase (PPAT) and IMP dehydrogenase (IMPDH), which are responsible for building purine nucleotides from simpler precursors. nih.govbiorxiv.org The regulation of these enzymes is critical for cellular homeostasis, and they are often targets for therapeutic intervention. nih.gov Whether this modified nucleoside analog can act as an inhibitor or modulator of these enzymes has not been reported.

The influence of this compound on purine salvage pathway enzymes, other than kinases, has not been described in the scientific literature. The salvage pathway recycles purine bases and nucleosides from nucleic acid degradation, relying on key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.govyoutube.com These enzymes convert free bases back into nucleotides. nih.gov The ability of HPRT to recognize and process guanine analogs with bulky 8-position substituents like the benzyloxy group is unknown.

Molecular Mechanisms of Action in Cell Based Biological Systems in Vitro/cellular

Impact on Viral Replication in Cell Culture Models

The antiviral potential of nucleoside analogs like 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine is predicated on their ability to be recognized by viral polymerases and incorporated into growing nucleic acid chains, leading to termination of replication.

Inhibition of Specific Viral Polymerases or Other Replication Enzymes in vitro

Research has shown that the triphosphate form of the related compound, 3'-deoxy-3'-fluoroguanosine (B39910), directly interacts with the NS5B RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). This interaction leads to the suppression of viral RNA synthesis. The absence of a 3'-hydroxyl group, a critical component for the formation of phosphodiester bonds, results in chain termination once the analog is incorporated into the replicating viral RNA. Studies comparing it to its adenosine (B11128) counterpart indicated that the guanosine (B1672433) analog was a more potent inhibitor of the HCV NS5B polymerase.

Analysis of Pan-antiviral Spectrum in Cell Lines (e.g., flaviviruses, retroviruses)

While the triphosphate of 3'-deoxy-3'-fluoroguanosine shows activity against HCV polymerase, the parent nucleoside itself did not demonstrate an ability to suppress the replication of the Tick-borne encephalitis virus (TBEV), another member of the Flaviviridae family, in porcine kidney stable (PS) cells. This suggests that the antiviral spectrum of this class of compounds may be specific and that activation by cellular kinases to the triphosphate form is a critical step for activity. Information regarding the pan-antiviral spectrum of this compound, particularly against retroviruses, is not currently available in published literature.

Investigation of Resistance Mechanisms Evolved in Viral Strains in vitro

Detailed studies on the mechanisms of viral resistance to this compound have not been reported. Generally, resistance to nucleoside analogs arises from mutations in the viral polymerase that reduce the enzyme's affinity for the analog or enhance its ability to excise the incorporated chain terminator.

Antiproliferative Effects in Transformed Cell Lines

The structural similarity of this compound to endogenous guanosine suggests that it may also interfere with cellular processes, leading to antiproliferative effects in cancer cells.

Assessment of Growth Inhibition in Various Cancer Cell Lines

A related compound, 2',3'-Di-O-acetyl-8-benzyloxy-3'-deoxy-3'-fluoroguanosine, is categorized as a purine (B94841) nucleoside analog with broad antitumor activity. This class of compounds is known to target indolent lymphoid malignancies. The proposed anticancer mechanism involves the inhibition of DNA synthesis and the induction of apoptosis. However, specific data on the growth inhibitory effects of this compound across a range of cancer cell lines, including IC50 values, are not available in the current body of scientific literature.

Characterization of Cell Cycle Perturbations and Apoptosis Induction in vitro

The general mechanism for purine nucleoside analogs in cancer therapy involves the induction of apoptosis. Research on other 8-substituted guanosine derivatives has indicated a potential to induce differentiation in leukemia cells, thereby terminating their proliferation. While it is plausible that this compound could perturb the cell cycle and induce apoptosis in a similar manner, specific experimental data from cell cycle analysis or apoptosis assays for this compound are not publicly documented.

Modulation of Endogenous Cellular Signaling Pathways

Extensive literature searches did not yield specific data on the direct effects of this compound on guanosine nucleotide-dependent pathways or stress response pathways. Research has primarily focused on the immunomodulatory properties of guanosine analogs, as detailed in the subsequent sections.

There is currently no available scientific literature detailing the specific interactions or modulatory effects of this compound on G-protein signaling or other guanosine nucleotide-dependent pathways.

Information regarding the influence of this compound on cellular stress response pathways is not available in the current body of scientific research.

Immunomodulatory Activities in Isolated Immune Cell Models

As a C8-substituted guanosine analog, this compound is predicted to exhibit immunomodulatory activities primarily through the activation of endosomal Toll-like receptors (TLRs), particularly TLR7. This mechanism is characteristic of a class of small molecule immune potentiators that includes various guanine (B1146940) ribonucleosides. researchgate.netuniprot.org

Research has established that several C8-substituted and related guanosine analogs function as agonists for Toll-like receptor 7 (TLR7). researchgate.netuniprot.org TLR7 is an endosomal pattern recognition receptor that typically recognizes single-stranded RNA (ssRNA) from viruses. nih.gov The activation of TLR7 by these guanosine analogs initiates downstream signaling cascades that lead to a robust immune response. researchgate.netnih.gov

Genetic studies using human embryonic kidney 293 (HEK293) cells, which are naturally unresponsive to TLR ligands, have confirmed that the immunostimulatory effects of guanosine analogs are exclusively mediated through TLR7. researchgate.netuniprot.org The activation process in human cells is dependent on endosomal maturation, as the inhibitory agent chloroquine (B1663885) significantly diminishes the subsequent activation of the transcription factor NF-κB. researchgate.net While this compound itself has not been the specific subject of these studies, its structural features strongly suggest it belongs to this class of TLR7-activating guanosine analogs.

Guanosine and its modified derivatives, such as 8-hydroxyguanosine (B14389) (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7, particularly when present with ssRNA, indicating that the receptor can sense various forms of guanosine. nih.gov This provides a strong basis for the predicted activity of 8-substituted analogs like this compound.

The activation of TLR7 by guanosine analogs leads to the production of a wide array of cytokines and the maturation of immune cells. In vitro studies on various immune cell populations have demonstrated these effects with structurally related compounds. researchgate.netnih.gov

In murine models, guanosine analogs have been shown to induce the production of key cytokines in splenocytes and bone marrow-derived macrophages. researchgate.net Similarly, in human peripheral blood leukocytes (PBLs), these compounds stimulate the secretion of Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). researchgate.netnih.gov The profile of cytokine induction shows that guanosine analogs are particularly potent inducers of IFN-α. nih.gov

Furthermore, these analogs promote the differentiation and maturation of dendritic cells (DCs), a critical type of antigen-presenting cell. This is evidenced by the up-regulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class I and II molecules on the surface of DCs following treatment. researchgate.netuniprot.org

The table below summarizes the observed effects of TLR7-activating guanosine analogs on various immune cell types in vitro, which provides a predictive framework for the activity of this compound.

| Cell Type | Observed Effect | Cytokines/Markers Induced | Reference |

| Murine Splenocytes | Cytokine Production | IL-6, IL-12, Type I & II IFNs | researchgate.net |

| Murine Bone Marrow-Derived Macrophages | Cytokine Production | IL-6, IL-12 | researchgate.net |

| Human Peripheral Blood Leukocytes (PBLs) | Cytokine Production | Type I IFNs (IFN-α/β), TNF-α, IL-12 | researchgate.netnih.gov |

| Dendritic Cells (DCs) | Maturation & Activation | Upregulation of MHC Class I/II and co-stimulatory molecules | researchgate.netuniprot.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 8 Benzyloxy 3 Deoxy 3 Fluoroguanosine Analogs

Correlating the 8-Benzyloxy Group with Biological Activities

The substituent at the C8 position of the guanine (B1146940) nucleobase is a critical determinant of the biological activity of its analogs. nih.gov For 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine, the 8-benzyloxy group plays a multifaceted role, influencing the molecule's interaction with biological targets through its steric, electronic, and lipophilic properties.

The steric bulk and electronic nature of the benzyloxy group at the 8-position of the guanine ring can profoundly affect the biological activity of nucleoside analogs. The size, shape, and orientation of this group can dictate the binding affinity and selectivity for target enzymes or receptors. Modifications to the benzyl (B1604629) ring, such as the introduction of electron-donating or electron-withdrawing substituents, can alter the electronic properties of the entire molecule. nih.gov These changes can influence hydrogen bonding capabilities and other non-covalent interactions that are essential for molecular recognition. nih.gov

Research on various C8-substituted guanosine (B1672433) analogs has demonstrated that the pattern of substitution on the purine (B94841) ring is critical for activities like immune stimulation. nih.gov The benzyloxy moiety, with its aromatic ring, can engage in π-π stacking interactions with aromatic amino acid residues within a protein's active site. The flexibility of the ether linkage allows the benzyl group to adopt various conformations, which can be advantageous for optimal binding.

| Modification of Benzyloxy Group | Potential Impact on Biological Activity |

|---|---|

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Alters electrostatic potential, potentially enhancing interactions with positively charged residues. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Increases electron density of the aromatic ring, possibly strengthening π-π stacking interactions. |

| Variation of substituent position (ortho, meta, para) | Influences the orientation of the benzyl group and its ability to fit into a binding pocket. |

| Replacement of the phenyl ring with other aromatic systems | Modifies steric bulk and electronic distribution, allowing for exploration of different binding modes. |

Lipophilicity is a key physicochemical property that influences a drug's ability to cross cell membranes and reach its intracellular target. mdpi.com The benzyloxy group significantly increases the lipophilicity of the guanosine analog compared to an unsubstituted counterpart. This enhanced lipophilicity can facilitate passive diffusion across the lipid bilayer of cell membranes, leading to increased intracellular concentrations. nih.gov

While a certain degree of lipophilicity is essential for cellular penetration, an optimal balance must be achieved. nih.gov Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to cellular components. SAR studies often involve synthesizing a series of analogs with varying lipophilicity to identify the optimal range for biological activity. This can be achieved by introducing polar or nonpolar substituents on the benzyl ring. nih.gov The relationship between lipophilicity and cellular uptake is often parabolic, where activity increases with lipophilicity up to a certain point, after which it declines. nih.gov

| Modification | Effect on Lipophilicity | Potential Impact on Cellular Uptake |

|---|---|---|

| Addition of alkyl groups to the benzyl ring | Increase | May enhance uptake, but could lead to non-specific binding if excessively high. |

| Addition of hydroxyl or other polar groups to the benzyl ring | Decrease | May improve aqueous solubility but could hinder membrane permeability if too polar. |

| Replacement of the benzyl group with a smaller alkyl chain | Decrease | Reduces lipophilicity, potentially lowering cellular penetration. |

Significance of the 3'-Fluoro Modification in the Ribose Ring

The introduction of a fluorine atom at the 3'-position of the ribose sugar is a well-established strategy in nucleoside analog design to enhance therapeutic properties. This modification has profound effects on the sugar's conformation and its susceptibility to metabolic enzymes.

The conformation of the ribose sugar, often referred to as the sugar pucker, is a critical determinant of a nucleoside analog's ability to be recognized and incorporated by polymerases. nih.gov The sugar ring of nucleosides is not planar and typically exists in equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). glenresearch.com Deoxyribonucleosides in DNA predominantly adopt a C2'-endo conformation, while ribonucleosides in RNA favor a C3'-endo pucker. nih.gov

The highly electronegative fluorine atom at the 3'-position significantly influences the sugar's conformational preference. A 3'-fluoro modification tends to favor a South-type (C2'-endo) conformation. rsc.org This conformational bias can make the nucleoside analog a better substrate for DNA polymerases, as it mimics the natural deoxyribonucleoside substrate. The precise positioning of the 5'-triphosphate, as dictated by the sugar pucker, is crucial for efficient incorporation by the polymerase.

A major challenge in the development of nucleoside-based drugs is their rapid metabolic inactivation by cellular enzymes. The 3'-hydroxyl group of a nucleoside is a primary site for metabolic modification, including phosphorylation and degradation. The replacement of the 3'-hydroxyl group with a fluorine atom can significantly enhance the metabolic stability of the compound. nih.gov

Fluorine substitution can increase the chemical stability of the nucleoside, particularly in acidic environments. nih.gov More importantly, the 3'-fluoro group can render the nucleoside resistant to cleavage by phosphodiesterases and other nucleases, thereby prolonging its intracellular half-life and therapeutic effect. This increased stability allows the active form of the drug to persist at its target site for a longer duration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents.

In a typical QSAR study, a set of analogs with known biological activities is used as a training set. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as steric, electronic, hydrophobic, and topological. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

Common QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA relates the biological activity of a series of molecules to their steric and electrostatic fields. The output is a 3D contour map that highlights regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.

CoMSIA is an extension of CoMFA that includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. This often provides a more detailed and predictive model. nih.gov

By analyzing the QSAR model, medicinal chemists can gain insights into the key structural features required for optimal activity and design new analogs with improved therapeutic potential.

Rational Design Principles for Enhanced Analogs

The rational design of more effective analogs of this compound is a multifaceted process grounded in a thorough understanding of its mechanism of action and its interaction with viral enzymes, primarily viral polymerases. The overarching goal is to systematically modify the molecule to improve its biochemical efficacy, selectivity, and interaction with its intracellular target.

Bioisosteric Replacements for Improved Biochemical Efficacy

The 8-benzyloxy group, a key feature of the parent compound, presents a prime target for bioisosteric modification. While providing a bulky, lipophilic substituent that can influence binding, its flexibility and potential for metabolic instability can be drawbacks. Researchers have explored replacing the benzyloxy moiety with a variety of other groups to probe the structure-activity landscape.

For instance, replacing the ether oxygen with sulfur to create a thioether linkage can alter the bond angles and electronic properties, potentially leading to a different binding orientation within the active site of the viral polymerase. Similarly, substituting the phenyl ring of the benzyloxy group with other aromatic or heteroaromatic rings can modulate the electronic and steric properties of the C8-substituent. The introduction of electron-donating or electron-withdrawing groups on this aromatic ring can further refine these properties.

Table 1: Potential Bioisosteric Replacements for the 8-Benzyloxy Group and Their Rationale

| Original Group | Potential Bioisostere | Rationale for Replacement |

| 8-O-CH₂-Ph | 8-S-CH₂-Ph | Altered bond angle and electronics, potentially improved metabolic stability. |

| 8-O-CH₂-Ph | 8-NH-CH₂-Ph | Introduction of a hydrogen bond donor, potentially altering binding interactions. |

| Phenyl ring | Pyridyl ring | Introduction of a nitrogen atom can alter electronic distribution and provide a potential hydrogen bond acceptor. |

| Phenyl ring | Thienyl ring | Modification of aromaticity and steric bulk. |

| Methoxy-substituted phenyl | Fluoro-substituted phenyl | Modulation of electronic properties and potential for halogen bonding. |

Strategies for Intracellular Target Engagement (excluding prodrug efficacy or PK)

The 3'-fluoro group in this compound is a critical modification. The fluorine atom, being highly electronegative, can influence the conformation of the ribose sugar ring, which in turn can affect the substrate recognition by cellular kinases. Studies on other 3'-fluoro-substituted nucleosides have indicated that this modification can sometimes lead to enhanced phosphorylation compared to their 3'-deoxy counterparts. For instance, 3'-fluoro-dideoxyguanosine has been shown to have higher anti-HIV activity and toxicity compared to dideoxyguanosine, a difference that can be partially attributed to its intracellular phosphorylation profile.

Beyond the 3'-position, modifications to other parts of the molecule can also influence the efficiency of phosphorylation. For example, alterations to the 8-benzyloxy group, while primarily aimed at improving binding to the viral polymerase, can also have downstream effects on the molecule's recognition by cellular kinases. A bulkier or more conformationally restricted 8-substituent might hinder the approach of the kinase, thereby reducing the rate of phosphorylation. Conversely, a substituent that promotes a more favorable sugar conformation for kinase binding could enhance the activation process.

Another strategy to improve intracellular target engagement focuses on optimizing the interaction of the active triphosphate form with the viral polymerase. This involves fine-tuning the steric and electronic properties of the 8-benzyloxy group to maximize complementarity with the enzyme's active site. Molecular modeling and computational docking studies are invaluable tools in this endeavor, allowing researchers to visualize and predict how different analogs will bind to the target protein. By understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern binding, medicinal chemists can rationally design modifications to strengthen these interactions and thereby increase the inhibitory potency of the compound.

Advanced Biophysical and Analytical Methodologies for Compound Characterization and Interaction Studies

Ligand-Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the heat changes that occur during biomolecular interactions. nih.gov This method allows for the determination of key thermodynamic parameters, including the binding affinity (K D ), enthalpy (ΔH), and entropy (ΔS) of the interaction between 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine and its target macromolecules. Such data provides insight into the forces driving the binding event.

Currently, specific ITC data for the interaction of this compound with its biological targets is not available in the public domain. A hypothetical ITC experiment would involve titrating a solution of this compound into a solution containing its purified target protein. The resulting heat changes would be measured to generate a binding isotherm, from which the thermodynamic parameters could be derived.

Table 7.1.1: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (K D ) | [Data Not Available] | µM |

| Enthalpy Change (ΔH) | [Data Not Available] | kcal/mol |

| Entropy Change (ΔS) | [Data Not Available] | cal/mol·K |

Kinetic Analysis of Molecular Interactions via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. This method provides data on the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ) for the binding of this compound to its target.

As of the latest literature review, specific SPR kinetic data for this compound has not been published. In a typical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The change in the refractive index at the sensor surface, indicative of binding, would be monitored over time to determine the kinetic parameters.

Table 7.2.1: Hypothetical Kinetic Parameters for the Interaction of this compound with a Target Protein as Determined by SPR

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k a ) | [Data Not Available] | M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | [Data Not Available] | s⁻¹ |

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) of Compound-Target Complexes

Structural biology techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable for visualizing the three-dimensional structure of a compound in complex with its biological target at atomic resolution. These methods can reveal the precise binding mode, conformational changes, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

To date, no crystal or Cryo-EM structures of this compound bound to a protein target have been deposited in the Protein Data Bank (PDB) or published in scientific literature. Obtaining such a structure would require the successful co-crystallization of the compound with its target protein or the preparation of a stable complex for Cryo-EM analysis.

Advanced Mass Spectrometry for Metabolite Profiling (enzymatic, in vitro systems only) and Target Identification (e.g., chemical proteomics)

Advanced mass spectrometry (MS) techniques are critical for identifying the metabolites of a compound in controlled in vitro enzymatic systems and for identifying its cellular protein targets through chemical proteomics. ekb.egwuxiapptec.com Metabolite profiling helps to understand the potential biotransformation of the compound, while chemical proteomics can uncover its mechanism of action and potential off-target effects. stanford.edunoaa.govnih.gov

There are currently no published studies detailing the in vitro metabolite profile of this compound or its protein targets as identified by chemical proteomics. A typical in vitro metabolite profiling study would involve incubating the compound with liver microsomes or other enzyme preparations, followed by LC-MS/MS analysis to identify and characterize any resulting metabolites. researchgate.net For target identification, a derivatized version of this compound could be used as a probe in a chemical proteomics workflow to capture and identify its binding partners from cell lysates. nih.govresearchgate.net

Table 7.4.1: List of Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 8 Benzyloxy 3 Deoxy 3 Fluoroguanosine

Molecular Docking Simulations with Identified Enzyme Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to a protein of interest.

Prediction of Binding Modes and Interaction Hotspots

Future molecular docking simulations would be crucial in elucidating how 8-Benzyloxy-3'-deoxy-3'-fluoroguanosine interacts with potential enzyme targets. These simulations could predict the specific binding orientation of the compound within the active site of an enzyme. Key interaction hotspots, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues, would be identified. For a compound like this compound, understanding the role of the benzyloxy and fluoro groups in these interactions would be of particular interest.

Estimation of Binding Energies

A critical output of molecular docking simulations is the estimation of binding energy, which provides a quantitative measure of the binding affinity between the ligand and its target. A lower binding energy typically indicates a more stable and favorable interaction. Hypothetical binding energies for this compound with various enzymes could be calculated and tabulated to rank potential biological targets.

Table 1: Hypothetical Binding Energy Estimates for this compound with Potential Enzyme Targets

| Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Viral Polymerase | -8.5 | Asp185, Arg158, Tyr115 |

| Kinase A | -7.9 | Leu173, Val57, Ala121 |

| Kinase B | -9.2 | Phe80, Lys63, Glu81 |

Note: The data in this table is purely illustrative and intended to represent the type of output expected from molecular docking studies. Actual values would require specific computational experiments.

Molecular Dynamics Simulations of Compound-Enzyme Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the compound-enzyme complex over time, offering insights into its flexibility and stability.

Analysis of Conformational Changes Induced by Binding